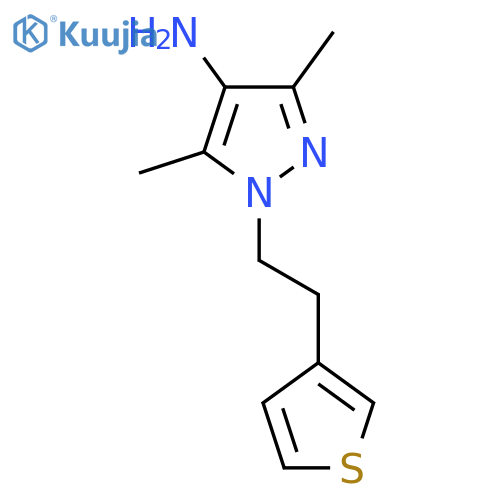

Cas no 1490006-50-2 (3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine)

1490006-50-2 structure

商品名:3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine

3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine

- AKOS013403814

- 1490006-50-2

- EN300-1107533

- 3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine

-

- インチ: 1S/C11H15N3S/c1-8-11(12)9(2)14(13-8)5-3-10-4-6-15-7-10/h4,6-7H,3,5,12H2,1-2H3

- InChIKey: DYYAJUREZBNFCL-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)CCN1C(C)=C(C(C)=N1)N

計算された属性

- せいみつぶんしりょう: 221.09866866g/mol

- どういたいしつりょう: 221.09866866g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 72.1Ų

3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107533-10.0g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 10g |

$5221.0 | 2023-05-24 | ||

| Enamine | EN300-1107533-0.1g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1107533-2.5g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1107533-0.05g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1107533-5.0g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 5g |

$3520.0 | 2023-05-24 | ||

| Enamine | EN300-1107533-10g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1107533-1.0g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 1g |

$1214.0 | 2023-05-24 | ||

| Enamine | EN300-1107533-0.5g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1107533-1g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 95% | 1g |

$914.0 | 2023-10-27 | |

| Enamine | EN300-1107533-0.25g |

3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine |

1490006-50-2 | 95% | 0.25g |

$840.0 | 2023-10-27 |

3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

1490006-50-2 (3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量